molecular formula C19H22N2O2 B236324 N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide

Katalognummer B236324
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: TWVHREOFJXAUKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been extensively studied in the field of cancer research. It was first discovered in 2001 and has since been found to have potential therapeutic applications in a variety of diseases, including inflammation, neurodegenerative disorders, and viral infections. In

Wirkmechanismus

The mechanism of action of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. It is activated in response to various stimuli, including cytokines, growth factors, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate gene expression.
This compound 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the inhibitor of κB kinase (IKK) β subunit, which is essential for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activity of NF-κB by sequestering it in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and regulate gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis by activating caspases, a family of proteases that play a crucial role in programmed cell death. It also inhibits the expression of genes involved in cell proliferation, angiogenesis, and metastasis.
In inflammation, this compound 11-7082 inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting the activity of NF-κB. It also reduces oxidative stress by inducing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
In neurodegenerative disorders, this compound 11-7082 protects against neuronal damage by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It also enhances the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, by activating microglia, the immune cells of the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, such as proteasome inhibitors, this compound 11-7082 does not affect the degradation of other proteins, making it a useful tool for studying the role of NF-κB in various biological processes.
However, this compound 11-7082 also has some limitations for lab experiments. It is a reactive molecule that can covalently modify other proteins, leading to off-target effects. It also has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area is the investigation of the potential therapeutic applications of this compound 11-7082 in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems, such as nanoparticles, may improve the bioavailability and efficacy of this compound 11-7082 in vivo.

Synthesemethoden

The synthesis of N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-4-ethylbenzamide. The final step involves the reaction of N-(3-aminophenyl)-4-ethylbenzamide with butyryl chloride to form this compound, or this compound 11-7082.

Wissenschaftliche Forschungsanwendungen

N-[3-(butyrylamino)phenyl]-4-ethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. NF-κB is overexpressed in many types of cancer, and its inhibition by this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.
In addition to cancer research, this compound 11-7082 has also been studied for its potential applications in inflammation, neurodegenerative disorders, and viral infections. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV) in vitro.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-[3-(butanoylamino)phenyl]-4-ethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-6-18(22)20-16-7-5-8-17(13-16)21-19(23)15-11-9-14(4-2)10-12-15/h5,7-13H,3-4,6H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

TWVHREOFJXAUKF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CC

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.